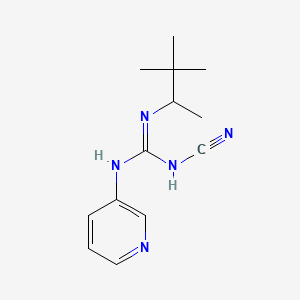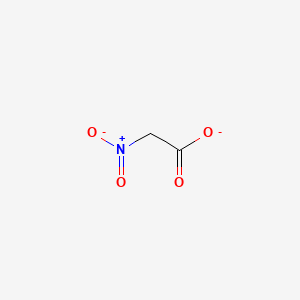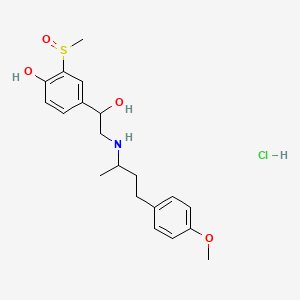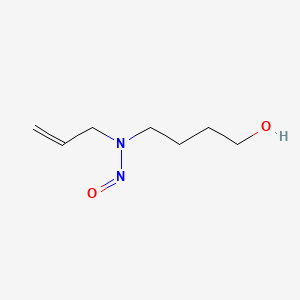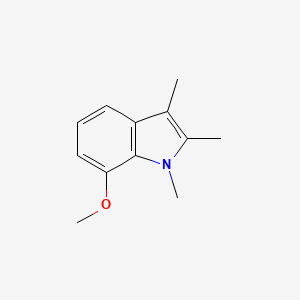
7-Methoxy-1,2,3-trimethylindole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methoxy-1,2,3-trimethylindole is a methylindole.
Aplicaciones Científicas De Investigación
Antitumor and Antimitotic Agent
7-Methoxy-1,2,3-trimethylindole derivatives have been explored for their antitumor properties, targeting tubulin at the colchicine binding site, thereby inducing apoptotic cell death in cancer cells. Such compounds have shown significant antiproliferative effects, highlighting their potential in cancer therapy (Romagnoli et al., 2008).
Synthesis of Pyrrolo[2,3-f]quinolines
This compound also plays a role in the synthesis of pyrrolo[2,3-f]quinolines, a class of compounds with potential pharmacological activities. The reactivity of 7-methoxy-1,2,3-trimethylindole with various β-dicarbonyl compounds has been studied, showcasing its utility in organic synthesis and the potential development of new therapeutic agents (Yamashkin et al., 2006).
Photocleavage Efficiency
In the realm of photochemistry, derivatives of 7-methoxy-1,2,3-trimethylindole have been investigated for their photocleavage properties. Specifically, the methoxy substitution has been found to enhance the efficiency of photocleavage, making these compounds valuable in the study of light-induced chemical reactions and potential applications in photodynamic therapy (Papageorgiou & Corrie, 2000).
Modulation of Aryl Hydrocarbon Receptor
Methylated and methoxylated indoles, including 7-methoxy-1,2,3-trimethylindole derivatives, have been identified as ligands for the human aryl hydrocarbon receptor (AhR). These compounds exhibit a range of activities from full agonists to antagonists, influencing the transcriptional activity of AhRs. This modulation has implications for understanding the toxicological effects of environmental chemicals and developing novel therapeutic agents targeting the AhR pathway (Štěpánková et al., 2018).
Nitric Oxide Synthase Inhibition
Research has identified 7-methoxy-1H-indazole, a closely related compound, as an inhibitor of neuronal nitric oxide synthase. This finding suggests that derivatives of 7-methoxy-1,2,3-trimethylindole might also hold potential in the modulation of nitric oxide synthases, which are crucial in various physiological and pathological processes (Sopková-de Oliveira Santos et al., 2002).
Propiedades
Nombre del producto |
7-Methoxy-1,2,3-trimethylindole |
|---|---|
Fórmula molecular |
C12H15NO |
Peso molecular |
189.25 g/mol |
Nombre IUPAC |
7-methoxy-1,2,3-trimethylindole |
InChI |
InChI=1S/C12H15NO/c1-8-9(2)13(3)12-10(8)6-5-7-11(12)14-4/h5-7H,1-4H3 |
Clave InChI |
BGYNKFZIOWEOSF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N(C2=C1C=CC=C2OC)C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



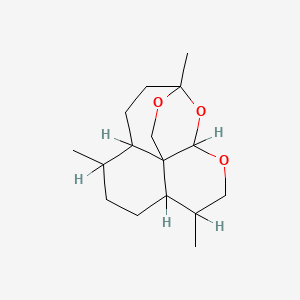
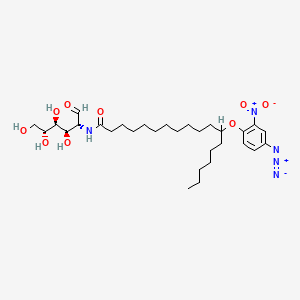
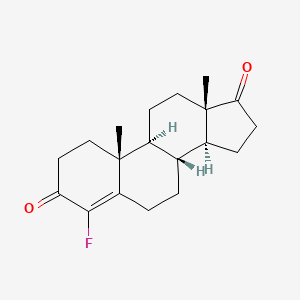

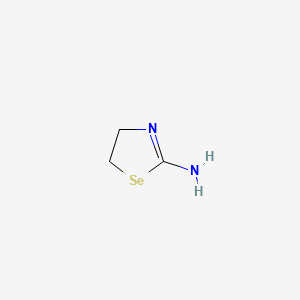
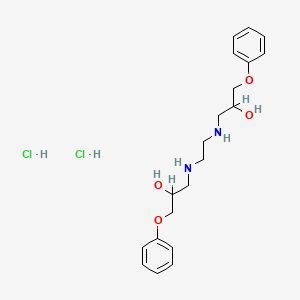
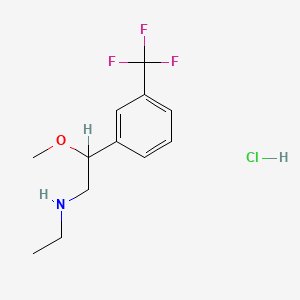
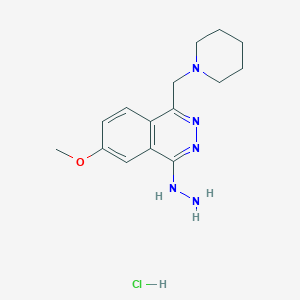
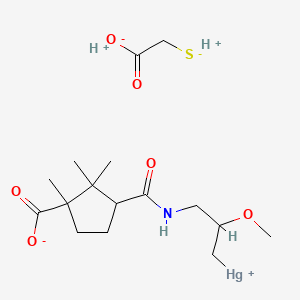
![7-[3,5-Dihydroxy-2-(3-hydroxyoctyl)cyclopentyl]hept-5-enoic acid](/img/structure/B1208592.png)
